O1918

Description

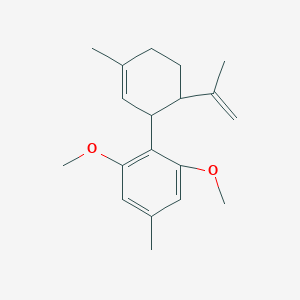

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHJMVMWPKLUKT-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610371 | |

| Record name | O 1918 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536697-79-7 | |

| Record name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536697-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-1918 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O 1918 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-1918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-1918: A Technical Guide to its Mechanism of Action as a GPR55 Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor 55 (GPR55) has emerged as a novel and atypical cannabinoid receptor implicated in a range of physiological and pathological processes, including pain, inflammation, and cancer.[1] O-1918, a synthetic cannabidiol analog, is frequently utilized in research as a putative antagonist of GPR55.[2] This document provides an in-depth technical overview of the mechanism of action of O-1918, detailing its effects on GPR55-mediated signaling pathways. It consolidates quantitative data, outlines key experimental protocols for studying GPR55 antagonism, and presents visual diagrams of the associated molecular interactions and workflows. The pharmacology of O-1918 is complex, with evidence suggesting it also interacts with other receptors such as GPR18 and can produce varied effects depending on the experimental system.[2][3]

GPR55 Signaling Pathways

Understanding the antagonist action of O-1918 requires a foundational knowledge of the signaling cascades initiated by GPR55 activation. Unlike canonical CB1 and CB2 receptors that primarily couple to Gαi proteins, GPR55 signaling is distinct and involves multiple G protein families.[4]

Upon agonist binding—with lysophosphatidylinositol (LPI) being a key endogenous ligand—GPR55 couples to Gαq and Gα12/13 proteins to initiate downstream events.[5][6]

-

Gα13 Coupling and RhoA Activation: GPR55 activation leads to the stimulation of Gα13, which in turn activates the small GTPase RhoA.[4][7] Activated RhoA is a critical regulator of the actin cytoskeleton, controlling cell shape, motility, and contraction.[8][9]

-

Gαq Coupling and Intracellular Calcium Mobilization: The receptor also couples to Gαq, activating phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][10] This increase in intracellular Ca2+ influences a wide array of cellular processes.

-

ERK1/2 Phosphorylation: A primary downstream consequence of GPR55 activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] This activation can be mediated through the Gα/RhoA pathway and contributes to the regulation of gene expression, cell proliferation, and survival.[7][12]

O-1918: Mechanism of Antagonism

O-1918 functions by competitively binding to GPR55, thereby preventing agonists from activating the receptor and initiating the downstream signaling cascades. Its antagonistic action has been demonstrated through the inhibition of several key agonist-induced effects.

-

Inhibition of Vasodilation: In some vascular preparations, GPR55 activation leads to vasorelaxation. O-1918 has been shown to antagonize the vasodilator effects of atypical cannabinoids like abnormal-cannabidiol (abn-CBD).[11][13] However, it is crucial to note that some studies suggest these specific vascular effects may be mediated by a receptor distinct from GPR55, which is also sensitive to O-1918.[11][13]

-

Blockade of Intracellular Signaling: The core mechanism of O-1918 involves blocking the G-protein coupling and subsequent second messenger generation. By occupying the receptor, O-1918 prevents the agonist-induced activation of RhoA, the release of intracellular calcium, and the phosphorylation of ERK1/2.[14] For instance, O-1918 was found to reduce ROS production induced by the GPR55 agonist DHA-DA in PC12 cells.[14]

-

Selectivity Profile: O-1918 is often described as a GPR55 antagonist but also displays activity at GPR18, where it can act as an antagonist or a biased agonist.[2][3] This lack of absolute selectivity is a critical consideration for researchers when interpreting experimental results.

Quantitative Data

The precise binding affinity and antagonist potency (e.g., IC50, Ki) of O-1918 at GPR55 are not consistently reported across the literature, reflecting the compound's complex pharmacology and use as a tool compound rather than a highly characterized drug. The table below summarizes the effective concentrations of O-1918 used to achieve antagonism in various functional assays.

| Assay Type | Agonist Challenged | Organism/Cell Line | O-1918 Concentration | Observed Effect | Reference |

| Vasodilation Assay | abnormal-cannabidiol | Mouse mesenteric arteries | 30 µM | Inhibition of vasodilation | [13] |

| Hypotension Assay | Anandamide (AEA) | Anesthetized Rats | 3 µmol·kg⁻¹ | Reduction of delayed hypotensive phase | [15] |

| ROS Production | N-docosahexaenoyl dopamine (DHA-DA) | PC12 cells | Not specified | Reduction of ROS production | [14] |

| Mesenteric Artery Relaxation | Oleoylethanolamide | Rat mesenteric arteries | 10 µM | Antagonism of vasorelaxation | [16] |

Note: Some studies report that the effects antagonized by O-1918 may not be exclusively mediated by GPR55, suggesting off-target effects or the existence of other, unidentified receptors.[11][13]

Key Experimental Protocols

The characterization of O-1918 as a GPR55 antagonist relies on several key in vitro functional assays.

GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to a receptor of interest.

-

Objective: To determine if a ligand (agonist) can stimulate G protein activation via GPR55 and if a second ligand (antagonist, e.g., O-1918) can block this effect.

-

Methodology:

-

Membrane Preparation: HEK293 cells stably expressing human GPR55 are cultured, harvested, and homogenized to isolate cell membranes.[4]

-

Assay Reaction: Membranes are incubated in an assay buffer containing GDP, a test compound (agonist), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. For antagonist studies, membranes are pre-incubated with O-1918 before the addition of the agonist.

-

G-Protein Activation: Agonist binding to GPR55 promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation & Detection: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration. The radioactivity retained on the filter, corresponding to activated G proteins, is quantified using a scintillation counter.

-

Analysis: Antagonism is observed as a decrease in the agonist-stimulated [³⁵S]GTPγS binding in the presence of O-1918.

-

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the release of Ca²⁺ from intracellular stores, a key event downstream of GPR55-Gαq activation.[17]

-

Objective: To measure agonist-induced increases in cytosolic Ca²⁺ and assess the ability of O-1918 to inhibit this response.

-

Methodology:

-

Cell Preparation: GPR55-expressing cells (e.g., HEK293) are seeded in a multi-well plate.[17]

-

Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with O-1918 or a vehicle control.

-

Agonist Stimulation & Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. The agonist is added, and the fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺.[10][18]

-

Analysis: The peak fluorescence response is measured. A reduction in the agonist-induced signal in O-1918-treated cells indicates antagonism.

-

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK signaling pathway.

-

Objective: To determine if O-1918 can block agonist-induced phosphorylation of ERK1/2.

-

Methodology (AlphaScreen SureFire):

-

Cell Culture and Stimulation: GPR55-expressing cells are plated, serum-starved, and then pre-treated with various concentrations of O-1918. Subsequently, cells are stimulated with a GPR55 agonist for a defined period (e.g., 5-30 minutes).[19][20]

-

Cell Lysis: The stimulation is stopped, and cells are lysed in the provided lysis buffer.

-

Assay Reaction: The lysate is transferred to an assay plate. "Acceptor" beads conjugated to an antibody for total ERK and "Donor" beads conjugated to an antibody specific for phosphorylated ERK (p-ERK) are added.

-

Signal Generation: In the presence of p-ERK, the beads are brought into proximity. Upon laser excitation (680 nm), the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal (at ~615 nm).

-

Detection: The signal is read on an EnSpire-compatible plate reader. A decrease in the luminescent signal in the presence of O-1918 indicates inhibition of ERK1/2 phosphorylation.[19][21]

-

Conclusion

O-1918 serves as a valuable, albeit complex, pharmacological tool for investigating GPR55 signaling. Its mechanism of action is primarily defined by its ability to antagonize agonist-induced, GPR55-mediated downstream events, including RhoA activation, intracellular calcium mobilization, and ERK1/2 phosphorylation. However, professionals in drug development and research must remain cognizant of its potential interactions with other receptors, such as GPR18, which necessitates the use of appropriate controls to ensure accurate interpretation of experimental data. Future development of more potent and highly selective GPR55 antagonists will be crucial for definitively elucidating the receptor's role in health and disease.

References

- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR55 - Wikipedia [en.wikipedia.org]

- 8. ARHGAP18, a GTPase-activating protein for RhoA, controls cell shape, spreading, and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RhoGTPase in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cannabinoid agonist WIN55,212-2 increases intracellular calcium via CB1 receptor coupling to Gq/11 G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 13. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential effects of intracellular calcium elevating agents on adrenergic-stimulated cyclic nucleotide and melatonin synthesis in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 21. Oxidative stress causes ERK phosphorylation and cell death in cultured retinal pigment epithelium: Prevention of cell death by AG126 and 15-deoxy-delta 12, 14-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]

O-1918 Selectivity for GPR55 versus GPR18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological selectivity of O-1918 for the G protein-coupled receptors GPR55 and GPR18. The document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

O-1918 is a synthetic cannabidiol analog that has emerged as a valuable pharmacological tool for investigating the functions of the orphan receptors GPR55 and GPR18.[1] It is generally characterized as an antagonist for both receptors, although its activity, particularly at GPR18, can be complex and assay-dependent.[2] This guide aims to consolidate the current understanding of O-1918's interaction with these two receptors to aid researchers in designing and interpreting experiments.

Quantitative Data Summary

Direct comparative binding affinity studies for O-1918 at GPR55 and GPR18 are limited in the publicly available literature. However, functional antagonism has been quantified for GPR18. The following tables summarize the available data.

Table 1: Antagonist Potency of O-1918 at GPR18

| Parameter | Value | Assay Type | Agonist(s) | Tissue/Cell System | Reference |

| pA₂ | 6.0 | Vasorelaxation | PSB-MZ-1415, NAGly | Human Pulmonary Artery | [1] |

Note: The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.

Table 2: Functional Activity Profile of O-1918

| Receptor | Assay Type | Observed Activity | Notes | Reference(s) |

| GPR18 | Calcium Mobilization | Agonist | Demonstrates biased agonism. | [2][3] |

| ERK1/2 Phosphorylation | Agonist | Demonstrates biased agonism. | [3] | |

| β-Arrestin Recruitment | No Activity | --- | [2] | |

| Cell Migration | Antagonist | Attenuates migration induced by NAGly, Abn-CBD, and O-1602. | [2][3] | |

| GPR55 | β-Arrestin Recruitment | No Agonist Activity | Tested in a β-arrestin redistribution assay. | [4][5] |

| Vasorelaxation | Potentiator of LPI response | In contrast to its generally accepted antagonist role. | ||

| Nociception Assay | Antagonist | Blocks the effects of the GPR55 agonist O-1602. |

Signaling Pathways

GPR55 and GPR18 are coupled to distinct G protein families, initiating different downstream signaling cascades.

GPR55 Signaling Pathway

GPR55 activation primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC). The RhoA pathway is involved in cytoskeleton rearrangement.

GPR18 Signaling Pathway

GPR18 signaling is more complex and appears to involve coupling to both Gαi/o and Gαq proteins. Gαi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while also contributing to the activation of the MAPK/ERK pathway. Gαq coupling, as in GPR55, can lead to increases in intracellular calcium. The specific pathway activated can be ligand-dependent, leading to the observed biased agonism.

Experimental Protocols

Detailed protocols for assessing the activity of O-1918 at GPR55 and GPR18 are provided below. These are generalized methods and may require optimization based on the specific cell line and laboratory equipment.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the signaling cascade of both GPR55 and GPR18.

Materials:

-

HEK293 or CHO cells stably expressing human GPR55 or GPR18.

-

DMEM/F-12 medium, Fetal Bovine Serum (FBS), G-418 (for selection).

-

96-well or 384-well cell culture plates.

-

O-1918, appropriate agonist (e.g., LPI for GPR55, NAGly for GPR18).

-

Lysis buffer.

-

AlphaScreen® SureFire® p-ERK1/2 Assay Kit or antibodies for Western blotting (anti-p-ERK1/2, anti-total-ERK1/2).

Protocol:

-

Cell Plating: Seed GPR55- or GPR18-expressing cells into 96-well plates at a density of approximately 40,000 cells/well and culture for 24 hours.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to reduce basal ERK phosphorylation.[6]

-

Antagonist Pre-incubation: For antagonist mode, pre-incubate the cells with varying concentrations of O-1918 for 30 minutes at 37°C.[6]

-

Agonist Stimulation: Add the agonist (e.g., LPI or NAGly) at a concentration known to elicit a submaximal response (e.g., EC₈₀) and incubate for 5-30 minutes at 37°C. For agonist mode, add O-1918 directly.

-

Cell Lysis: Remove the medium and lyse the cells with the appropriate lysis buffer.

-

Detection:

-

AlphaScreen: Transfer the lysate to a 384-well Proxiplate and follow the manufacturer's protocol for the AlphaScreen® SureFire® kit.[7]

-

Western Blot: Separate the protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 and total ERK1/2, followed by secondary antibodies and detection.

-

-

Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. For antagonist activity, calculate the IC₅₀ of O-1918.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium upon receptor activation, typically through the Gαq pathway.

Materials:

-

HEK293T cells.

-

Expression vectors for GPR55 or GPR18, and a promiscuous Gα protein (e.g., Gα₁₆ or Gαqi5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Black-walled, clear-bottom 96-well or 384-well plates.

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

-

Cell Transfection: Co-transfect HEK293T cells with the receptor of interest (GPR55 or GPR18) and the promiscuous Gα protein.

-

Cell Plating: Seed the transfected cells into black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load the cells with a calcium-sensitive dye like Fluo-4 AM for 1 hour at 37°C.

-

Assay:

-

Place the cell plate into a FLIPR instrument.

-

For antagonist mode, add varying concentrations of O-1918 and incubate. Then add a pre-determined concentration of agonist (e.g., EC₈₀).

-

For agonist mode, add varying concentrations of O-1918 directly to the wells.

-

-

Data Acquisition: Measure the fluorescence intensity kinetically over time. The change in fluorescence indicates a change in intracellular calcium concentration.

-

Data Analysis: Determine the EC₅₀ for agonists or the IC₅₀ for antagonists from the concentration-response curves.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

Materials:

-

PathHunter® β-arrestin cell line expressing the tagged GPCR of interest (GPR55 or GPR18).

-

384-well white cell culture plates.

-

PathHunter® Detection Reagents.

-

Chemiluminescence plate reader.

Protocol:

-

Cell Plating: Seed the PathHunter® cells in the 384-well plate and incubate overnight.[8]

-

Antagonist Mode:

-

Agonist Mode:

-

Add varying concentrations of O-1918 to the wells.

-

Incubate for 90 minutes at 37°C.[9]

-

-

Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[9]

-

Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data and calculate EC₅₀ or IC₅₀ values.

Cell Migration (Transwell) Assay

This assay is particularly relevant for GPR18, where O-1918 acts as an antagonist.

Materials:

-

BV-2 microglial cells or HEK293 cells expressing GPR18.

-

Transwell inserts (e.g., 8.0 µm pore size).

-

24-well plates.

-

Chemoattractant (e.g., NAGly, Abn-CBD).

-

Serum-free medium.

-

Fixation and staining reagents (e.g., paraformaldehyde, crystal violet or DAPI).

Protocol:

-

Cell Preparation: Culture cells to ~80-90% confluency, then detach and resuspend them in serum-free medium.[10]

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

In the upper chamber (the insert), add the cell suspension. For antagonist studies, the cell suspension should contain varying concentrations of O-1918.

-

-

Incubation: Incubate the plate at 37°C for a period sufficient for migration to occur (e.g., 4-24 hours).[11]

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[12]

-

Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with paraformaldehyde, then stain with crystal violet or a fluorescent dye like DAPI.[12]

-

Quantification:

-

Image the underside of the membrane using a microscope and count the number of migrated cells in several fields of view.

-

Alternatively, the dye can be eluted, and the absorbance or fluorescence can be measured with a plate reader.[12]

-

-

Data Analysis: Compare the number of migrated cells in the presence of O-1918 to the control to determine its inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the antagonist activity of a compound like O-1918 in a cell-based functional assay.

References

- 1. GPR18-Mediated Relaxation of Human Isolated Pulmonary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell migration assay or Transwell assay [protocols.io]

- 12. researchhub.com [researchhub.com]

In Vivo Applications of O-1918: A Technical Guide for Researchers

An in-depth exploration of the experimental use of O-1918 in animal models, detailing its physiological effects, underlying mechanisms, and established protocols to guide future research and drug development.

Introduction

O-1918 is a synthetic, cannabidiol-related compound that has garnered significant interest in the scientific community for its activity at the orphan G protein-coupled receptors GPR18 and GPR55.[1] Unlike classical cannabinoids, O-1918 does not bind to CB1 or CB2 receptors, making it a valuable tool for investigating the physiological roles of these alternative cannabinoid-sensitive receptors.[2] This technical guide provides a comprehensive overview of in vivo studies utilizing O-1918, with a focus on its application in models of diet-induced obesity and its effects on cardiovascular hemodynamics.

Core Pharmacology and Mechanism of Action

O-1918 is characterized as a putative antagonist for GPR55 and an antagonist or biased agonist for GPR18.[3] Its primary utility in research lies in its ability to probe the functions of these receptors in various physiological and pathophysiological contexts. In vitro studies have demonstrated that O-1918 can inhibit the vasorelaxant effects of abnormal cannabidiol (abn-CBD) and anandamide (AEA).[2][3] Furthermore, it has been shown to block the abn-CBD-induced activation of the phosphatidylinositol 3-kinase/Akt pathway in endothelial cells.[2]

In Vivo Studies in Diet-Induced Obesity

A significant body of in vivo research on O-1918 has been conducted using diet-induced obese (DIO) rat models. These studies have aimed to elucidate the role of GPR18 and GPR55 in metabolic regulation.

Experimental Protocols

Diet-Induced Obesity Model:

Male Sprague-Dawley rats are typically fed a high-fat diet (approximately 40% digestible energy from lipids) for a period of 9-10 weeks to induce obesity.[3][4] A control group is maintained on a standard chow diet.

Drug Administration:

Following the induction of obesity, animals are treated with O-1918, typically administered via daily intraperitoneal (i.p.) injection. A common vehicle for O-1918 is a solution of 0.9% isotonic saline containing 0.75% Tween 80.[3][4]

-

Dosage: A frequently used dose of O-1918 in these studies is 1 mg/kg.[3][4][5]

-

Duration: Chronic administration is common, with treatment periods lasting for 6 weeks.[3][4][5]

Physiological Outcomes

Chronic administration of O-1918 in DIO rats has yielded several key findings, summarized in the table below.

| Parameter | Effect of O-1918 Treatment | Reference |

| Body Weight | No significant alteration | [3][4] |

| Body Fat Composition | No significant alteration | [3][4] |

| Albuminuria | Improved (reduced) | [3][5][6] |

| Renal Tubular Hypertrophy | Reduced | [6] |

| Brown Adipose Tissue (BAT) Mass | Decreased | [6] |

| Circulating Pro-inflammatory Cytokines (IL-1α, IL-2, IL-17α, IL-18, RANTES) | Upregulated | [3][4][6] |

| Plasma Aspartate Aminotransferase (AST) | Upregulated | [3][4] |

dot

Caption: Experimental workflow for in vivo studies of O-1918 in a diet-induced obesity model.

Cardiovascular Effects of O-1918

In vivo studies have also investigated the role of O-1918 in the cardiovascular system, particularly its ability to antagonize the hypotensive effects of other cannabinoids.

Experimental Protocol

Anesthetized Rat Model:

Studies are often conducted in anesthetized rats to measure hemodynamic parameters. Urethane is a commonly used anesthetic.[7]

Drug Administration:

O-1918 is administered intravenously prior to the administration of a hypotensive agent, such as anandamide.[7]

-

Dosage: A dose of 3 µmol/kg of O-1918 has been shown to be effective.[7]

Cardiovascular Outcomes

In anesthetized rats, anandamide induces a delayed and prolonged decrease in mean, systolic, and diastolic blood pressure. Pre-treatment with O-1918 significantly reduces this hypotensive effect, suggesting that a non-CB1, O-1918-sensitive receptor is involved in the vascular response to anandamide.[7]

| Parameter | Effect of Anandamide | Effect of Anandamide with O-1918 Pre-treatment | Reference |

| Mean Blood Pressure | Decreased | Attenuated decrease | [7] |

| Systolic Blood Pressure | Decreased | Attenuated decrease | [7] |

| Diastolic Blood Pressure | Decreased | Attenuated decrease | [7] |

dot

Caption: Proposed mechanism of O-1918 in antagonizing anandamide-induced hypotension.

Skeletal Muscle Homeostasis

The effects of O-1918 on skeletal muscle have also been explored in the context of diet-induced obesity. In DIO rats, chronic treatment with O-1918 was found to upregulate the mRNA expression of APPL2 in white gastrocnemius muscle.[5] In vitro studies using C2C12 myotubes showed that O-1918 treatment upregulated the mRNA of PGC1α, NFATc1, and PDK4, which are markers of oxidative capacity and fatty acid metabolism.[5][8] However, these effects were not observed in human primary myotubes from obese individuals.[5][8]

Summary and Future Directions

In vivo studies have established O-1918 as a critical tool for investigating the physiological roles of GPR18 and GPR55. In the context of diet-induced obesity, O-1918 has demonstrated a potential therapeutic benefit in improving albuminuria and reducing renal tubular hypertrophy.[3][6] However, its lack of effect on body weight and its pro-inflammatory cytokine profile suggest that its utility as a treatment for obesity itself may be limited.[3][4] In the cardiovascular system, O-1918 has been instrumental in revealing the contribution of non-CB1/CB2 receptors to the regulation of blood pressure.[7]

Future research should aim to further delineate the specific contributions of GPR18 and GPR55 to the observed effects of O-1918. The development of more selective antagonists for each receptor will be crucial in this endeavor. Additionally, exploring the therapeutic potential of O-1918 in other disease models where GPR18 and GPR55 are implicated, such as inflammatory conditions and pain, is a promising avenue for further investigation.

References

- 1. O-1918 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Atypical Cannabinoid Ligands O-1602 and O-1918 on Skeletal Muscle Homeostasis with a Focus on Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

O-1918: A Key Pharmacological Tool for Unraveling the Complexities of Atypical Cannabinoid Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic analog of cannabidiol that has emerged as a critical pharmacological tool for investigating the roles of atypical cannabinoid receptors, particularly GPR18 and GPR55. Unlike classical cannabinoid receptors (CB1 and CB2), these receptors do not mediate the psychoactive effects of cannabinoids but are implicated in a wide array of physiological and pathological processes. O-1918's utility lies in its distinct pharmacological profile, acting as an antagonist at GPR18 and GPR55, and an inverse agonist at GPR52.[1][2] This guide provides a comprehensive overview of O-1918, including its pharmacological data, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Pharmacological Profile of O-1918

O-1918 exhibits a multi-target profile, allowing researchers to dissect the contributions of several atypical cannabinoid receptors. Its primary activities are summarized below.

Quantitative Pharmacological Data

| Target | Activity | Potency (pIC50/pEC50) | Notes |

| GPR18 | Antagonist | Data not consistently reported in public literature | O-1918 is widely used to antagonize GPR18 activation by agonists like N-arachidonoyl glycine (NAGly) and abnormal cannabidiol (abn-CBD).[2] It has also been reported to show biased agonism in some assay systems. |

| GPR55 | Putative Antagonist | Data not consistently reported in public literature | The pharmacology of O-1918 at GPR55 is complex and can be assay-dependent. It is generally considered an antagonist.[2] |

| GPR52 | Inverse Agonist | ~5.45 | O-1918 reduces the constitutive activity of GPR52, leading to decreased basal cAMP levels.[3][4] |

| BKCa Channels | Inhibitor | Data not consistently reported in public literature | O-1918 is a potent inhibitor of large-conductance calcium-activated potassium channels.[1][5] |

Signaling Pathways Modulated by O-1918

O-1918's interactions with GPR18, GPR55, and GPR52 modulate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

GPR18 Signaling

GPR18 couples to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gαs, leading to the modulation of various downstream effectors. As an antagonist, O-1918 blocks the activation of these pathways by GPR18 agonists.

GPR55 Signaling

GPR55 primarily signals through Gαq and Gα12/13 proteins, leading to the activation of RhoA and subsequent downstream events. O-1918 is used to block these agonist-induced signaling cascades.

References

- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

O-1918: A Technical Guide to its Discovery, Synthesis, and Antagonistic Action on GPR18 and GPR55

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-1918 is a synthetic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating the roles of the orphan G protein-coupled receptors GPR18 and GPR55. Unlike classical cannabinoids, O-1918 does not bind to the cannabinoid CB1 and CB2 receptors, but acts as an antagonist at GPR18 and GPR55.[1][2][3] This selective antagonism allows for the specific elucidation of the physiological and pathological functions of these two receptors, which are implicated in a range of processes including cardiovascular regulation, inflammation, and metabolism. This technical guide provides a comprehensive overview of the discovery of O-1918, a detailed (though currently generalized) methodology for its chemical synthesis, and its characterized biological activities with a focus on its antagonistic effects on GPR18 and GPR55 signaling pathways. Experimental protocols for key assays and quantitative data on its activity are also presented to facilitate further research and drug development efforts.

Discovery and Chemical Properties

O-1918, with the IUPAC name 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene, is a synthetic compound designed as an analog of cannabidiol.[4] Its discovery was driven by the need for selective ligands to study the so-called "abnormal cannabidiol" receptor, which was later identified as a family of receptors including GPR18 and GPR55. O-1918's utility lies in its ability to antagonize these receptors without interacting with the well-characterized CB1 and CB2 cannabinoid receptors, thus avoiding their associated psychotropic effects.[1][2]

Chemical Structure and Properties of O-1918

| Property | Value |

| IUPAC Name | 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene[4] |

| Molecular Formula | C₁₉H₂₆O₂[4] |

| Molar Mass | 286.415 g/mol [4] |

| CAS Number | 536697-79-7[4] |

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for O-1918 from a primary literature source remains to be fully elucidated in the public domain, the general synthetic strategy involves the reaction of (-)-2-(3-3,4-trans-p-menthadien-[2][5]-yl)-orcinol with methylating agents. A plausible, generalized protocol based on related syntheses of cannabidiol analogs is provided below.

Experimental Protocol: Synthesis of O-1918 (Generalized)

Materials:

-

Dry Potassium Carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Dry Acetonitrile (CH₃CN)

-

Wheaton-type pressure tube

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a Wheaton-type pressure tube, add dry potassium carbonate (K₂CO₃).

-

Add a solution of (-)-2-(3-3,4-trans-p-menthadien-[2][5]-yl)-orcinol in dry acetonitrile to the pressure tube.

-

Wash the container of the orcinol derivative with additional dry acetonitrile and transfer the washings to the pressure tube to ensure complete transfer of the reactant.

-

Add iodomethane to the reaction mixture.

-

Seal the pressure tube and stir the mixture. The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtering to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure O-1918.

Note: This is a generalized protocol and specific reaction conditions such as stoichiometry, temperature, and reaction time should be optimized for best results.

Biological Activity and Mechanism of Action

O-1918 is a selective antagonist of GPR18 and GPR55.[1][2] Its biological effects are primarily mediated through the inhibition of the signaling pathways downstream of these two receptors.

Antagonism of GPR18

GPR18 is implicated in various physiological processes, including immune responses, cardiovascular function, and intraocular pressure regulation.[6][7] O-1918 has been shown to block the effects of GPR18 agonists, such as N-arachidonoyl glycine (NAGly) and abnormal cannabidiol (Abn-CBD).[8]

GPR18 Signaling Pathway

GPR18 couples to Gαi/o and Gαq/11 proteins.[6][8] Activation of GPR18 can lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[6][9] O-1918, as an antagonist, is expected to block these downstream effects.

Figure 1: GPR18 Signaling Pathway and Inhibition by O-1918.

Antagonism of GPR55

GPR55 is involved in a variety of physiological processes, including blood pressure regulation, inflammation, and bone biology.[10][11] O-1918 acts as an antagonist of GPR55, blocking the actions of its agonists like lysophosphatidylinositol (LPI).[1][12]

GPR55 Signaling Pathway

GPR55 primarily couples to Gα13, leading to the activation of the RhoA signaling pathway.[5][13] This cascade involves Rho-associated kinase (ROCK) and phospholipase C (PLC), culminating in intracellular calcium mobilization and activation of downstream effectors like the extracellular signal-regulated kinase (ERK).[5][9]

Figure 2: GPR55 Signaling Pathway and Inhibition by O-1918.

Quantitative Data

The antagonistic activity of O-1918 has been quantified in various functional assays. The following table summarizes available data.

Table 1: Quantitative Antagonistic Activity of O-1918

| Target | Assay Type | Agonist | O-1918 Concentration | Effect | Kb (μM) | Reference |

| GPR55 | Vasorelaxation | Abnormal cannabidiol | 30 μM | Inhibition | 4.8 ± 1.2 | [14] |

| GPR18 | Vasorelaxation | NAGly, PSB-MZ-1415 | 10 μM | Rightward shift of CRC | Not Reported | [15] |

| GPR18 | Intraocular Pressure | Endogenous agonist | 5 mM | Increase in IOP | Not Reported | [16] |

CRC: Concentration-Response Curve

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of O-1918.

Vasorelaxation Assay

This assay assesses the ability of O-1918 to inhibit agonist-induced relaxation of blood vessels.

Figure 3: Experimental Workflow for Vasorelaxation Assay.

Protocol:

-

Isolate arterial rings (e.g., from rat mesenteric artery) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.[15][17]

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a stable contraction with a vasoconstrictor agent like phenylephrine or U46619.[15][17]

-

Once a stable contraction is achieved, pre-incubate the tissues with O-1918 at the desired concentration (e.g., 10-30 µM) or vehicle for a specified time (e.g., 30 minutes).[14][15]

-

Construct a cumulative concentration-response curve for a GPR18 or GPR55 agonist (e.g., abnormal cannabidiol, NAGly) by adding increasing concentrations of the agonist to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction.

-

Compare the concentration-response curves in the presence and absence of O-1918 to determine its antagonistic effect (e.g., by calculating the dose-ratio and pA₂ value).

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of O-1918 on cell migration, which can be influenced by GPR18 and GPR55 signaling.

Figure 4: Experimental Workflow for Scratch Assay.

Protocol:

-

Seed cells (e.g., mesenchymal stem cells) in a culture plate and grow them to form a confluent monolayer.[18][19]

-

Create a linear "scratch" in the monolayer using a sterile pipette tip.[19]

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing the test compounds: vehicle control, a GPR18/GPR55 agonist, and the agonist in the presence of O-1918.

-

Incubate the plate and capture images of the scratch at regular intervals (e.g., 0, 12, 24 hours) using a microscope.

-

Measure the width of the scratch at different points for each condition and time point.

-

Calculate the percentage of wound closure to quantify cell migration and determine the inhibitory effect of O-1918.

Conclusion

O-1918 is a critical research tool for dissecting the complex pharmacology of GPR18 and GPR55. Its selectivity as an antagonist for these receptors, without cross-reactivity at CB1 and CB2 receptors, makes it invaluable for studying their roles in health and disease. This technical guide provides a foundational understanding of O-1918's discovery, synthesis, and biological actions. The provided experimental frameworks and signaling pathway diagrams serve as a starting point for researchers aiming to utilize O-1918 in their investigations. Further studies to obtain more precise quantitative data, such as Ki values from radioligand binding assays, and to fully elucidate the intricacies of its synthetic route will undoubtedly enhance its utility in the development of novel therapeutics targeting the GPR18 and GPR55 systems.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-1918 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Metabolic and Behavioural Roles of the Putative Endo- cannabinoid Receptors GPR18, GPR55 and GPR119 in Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. GPR55 G protein-coupled receptor 55 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR18-Mediated Relaxation of Human Isolated Pulmonary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Characterization of hypotensive and vasorelaxant effects of PHAR-DBH-Me a new cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.virginia.edu [med.virginia.edu]

O-1918: A Technical Guide to its Role in Modulating Endothelial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic analog of cannabidiol that has emerged as a critical pharmacological tool for investigating the role of the orphan G protein-coupled receptor 55 (GPR55), often referred to as the "abnormal cannabidiol receptor," in endothelial cell biology.[1][2] Unlike cannabidiol, O-1918 does not exhibit significant affinity for the classical cannabinoid receptors CB1 and CB2.[1] Its primary utility lies in its selective antagonism of GPR55, making it an invaluable instrument for elucidating the downstream signaling cascades that govern endothelial function, including vasodilation, inflammation, and permeability. This technical guide provides a comprehensive overview of O-1918, its mechanism of action, and its application in endothelial research, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

O-1918 functions as a selective antagonist at the GPR55 receptor in endothelial cells.[1][2] By blocking the binding of GPR55 agonists, such as abnormal cannabidiol (abn-cbd) and lysophosphatidylinositol (LPI), O-1918 inhibits the initiation of downstream intracellular signaling pathways.[1][3] This antagonistic action allows researchers to dissect the specific contributions of GPR55 activation to various endothelial responses.

Modulation of Endothelial Vasomotor Tone

O-1918 has been extensively studied for its role in regulating vascular tone, primarily through its ability to counteract agonist-induced vasodilation.

Inhibition of Vasodilation

O-1918 effectively inhibits the endothelium-dependent vasorelaxation induced by GPR55 agonists. This effect is a cornerstone of its characterization and is crucial for understanding the role of GPR55 in regulating blood vessel diameter.

Quantitative Data on O-1918's Inhibition of Vasodilation

| Agonist | Vascular Bed | Species | O-1918 Concentration | Effect | Reference |

| Abnormal cannabidiol (abn-cbd) | Mesenteric Artery | Rat | 10 µM | Competitive antagonism | [1] |

| O-1602 | Mesenteric Artery | Rat | 10 µM | Antagonized the endothelial component of vasorelaxation (pEC50 = 5.3 ± 0.2) | [4] |

| Anandamide | Mesenteric Artery | Rat | Not Specified | Inhibited vasorelaxant effect | [1] |

Experimental Protocol: Wire Myography for Vasodilation Studies

Wire myography is a standard ex vivo technique to assess the contractile and relaxant properties of isolated small arteries.[3][5][6]

Detailed Methodology:

-

Vessel Dissection: Isolate third-order branches of the superior mesenteric artery from a male Wistar rat (250-300g) euthanized by a humane method. Immediately place the artery in cold, oxygenated physiological salt solution (PSS) of the following composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, and glucose 5.5.

-

Vessel Mounting: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut 2 mm long segments and mount them on two 40 µm stainless steel wires in the jaws of a wire myograph.

-

Equilibration: Submerge the mounted vessel in a chamber containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Allow the vessel to equilibrate for 30 minutes.

-

Normalization: Determine the optimal resting tension for the vessel by a standardized normalization procedure to ensure maximal active tension development.

-

Viability Check: Assess the viability of the vessel by contracting it with a high-potassium solution (KPSS), followed by a washout and return to baseline tension.

-

Pre-constriction: Pre-constrict the arterial rings with an alpha-1 adrenergic agonist such as phenylephrine or methoxamine to approximately 80% of the maximal contraction.

-

Concentration-Response Curve: Once a stable plateau of contraction is reached, add cumulative concentrations of the GPR55 agonist (e.g., abn-cbd or O-1602) to elicit a concentration-dependent relaxation.

-

Antagonism with O-1918: In a parallel set of experiments, pre-incubate the vessels with O-1918 (e.g., 10 µM) for 30 minutes before pre-constriction. Then, repeat the concentration-response curve to the GPR55 agonist.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tone. Compare the concentration-response curves in the absence and presence of O-1918 to determine the antagonistic effect.

Experimental Workflow for Wire Myography

Caption: Workflow for assessing O-1918's effect on vasodilation using wire myography.

Signaling Pathways Modulated by O-1918

O-1918's antagonism of GPR55 provides a means to investigate the downstream signaling pathways regulated by this receptor in endothelial cells.

GPR55-PI3K/Akt-eNOS Pathway

A key signaling cascade initiated by GPR55 activation involves the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1][7] This results in the production of nitric oxide (NO), a potent vasodilator. O-1918 blocks this entire cascade by preventing the initial GPR55 activation.

Signaling Pathway Diagram: GPR55-PI3K/Akt-eNOS

Caption: O-1918 inhibits the GPR55-mediated activation of the PI3K/Akt/eNOS pathway.

Intracellular Calcium Mobilization

GPR55 activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i).[8] O-1918 has been shown to inhibit agonist-induced calcium signaling in endothelial cells.

Quantitative Data on O-1918's Effect on Calcium Signaling

| Cell Type | Agonist | O-1918 Concentration | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Anandamide (10 µM) | 10 µM | Prevented anandamide-induced Ca2+ signaling | [1] |

Experimental Protocol: Live-Cell Calcium Imaging

This protocol allows for the real-time measurement of intracellular calcium changes in response to GPR55 agonists and the inhibitory effect of O-1918.[9][10]

Detailed Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4). Perfuse the cells with a physiological buffer and record the baseline fluorescence for several minutes.

-

Agonist Stimulation: Introduce a GPR55 agonist (e.g., LPI or abn-cbd) into the perfusion buffer and continue to record the fluorescence changes, which indicate an increase in intracellular calcium.

-

O-1918 Inhibition: In a separate experiment, pre-incubate the dye-loaded cells with O-1918 (e.g., 10 µM) for 20-30 minutes before agonist stimulation.

-

Data Analysis: Quantify the changes in fluorescence intensity or the ratiometric signal over time. Compare the agonist-induced calcium transients in the absence and presence of O-1918.

Role in Endothelial Inflammation and Permeability

Emerging evidence suggests a role for GPR55 in inflammatory processes and the regulation of endothelial barrier function. O-1918 is a valuable tool to investigate these aspects.

Modulation of Inflammatory Signaling

GPR55 activation has been linked to the activation of pro-inflammatory transcription factors such as NF-κB.[11][12] By blocking GPR55, O-1918 can be used to study the contribution of this receptor to inflammatory responses in endothelial cells, such as the expression of adhesion molecules and the production of inflammatory cytokines.

Signaling Pathway Diagram: GPR55 and NF-κB Activation

Caption: O-1918 can be used to investigate the role of GPR55 in NF-κB-mediated inflammation.

Regulation of Endothelial Permeability

GPR55 activation has been shown to modulate endothelial barrier function, potentially leading to increased permeability.[8] O-1918 can be employed to determine the extent to which GPR55 contributes to changes in endothelial permeability in response to various stimuli.

Experimental Protocol: Endothelial Permeability Assay (Transwell)

This in vitro assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing an index of barrier integrity.

Detailed Methodology:

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.

-

Treatment: Treat the endothelial monolayer with the stimulus of interest in the presence or absence of O-1918 for a defined period.

-

Tracer Addition: Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) to the upper chamber of the Transwell insert.

-

Sampling: At various time points, collect samples from the lower chamber.

-

Quantification: Measure the fluorescence of the samples from the lower chamber using a plate reader.

-

Data Analysis: Calculate the amount of tracer that has passed through the monolayer and compare the permeability between different treatment groups. An increase in fluorescence in the lower chamber indicates increased permeability.

Conclusion

O-1918 is an indispensable pharmacological tool for elucidating the multifaceted roles of GPR55 in endothelial cell function. Its ability to selectively antagonize this receptor allows for the precise investigation of its involvement in vasodilation, intracellular signaling, inflammation, and permeability. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further unraveling the complexities of GPR55-mediated endothelial modulation. As our understanding of GPR55's physiological and pathological significance continues to grow, the utility of O-1918 in cardiovascular research and drug development is set to expand.

References

- 1. Cardiovascular Pharmacology of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of vasorelaxation induced by the cannabidiol analogue compound O-1602 in the rat small mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR55-mediated effects on brain microvascular endothelial cells and the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]

Review of literature on O-1918 and GPR55 signaling

An In-depth Review of O-1918 and GPR55 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on the G protein-coupled receptor 55 (GPR55) and its interaction with the pharmacological tool compound O-1918. We delve into the complexities of GPR55 signaling, the debated pharmacology of O-1918, and present quantitative data and detailed experimental protocols to support future research and development in this area.

The GPR55 Receptor and Its Signaling Cascades

G protein-coupled receptor 55 (GPR55) is a class A GPCR that was initially deorphanized as a potential cannabinoid receptor due to its sensitivity to various cannabinoid ligands.[1][2] Despite low sequence homology to the classical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%), its pharmacology is intertwined with the endocannabinoid system.[3] GPR55 is widely expressed, found in the central nervous system (notably the cerebellum, caudate, and putamen), as well as peripheral tissues including the gastrointestinal tract, bone, and vasculature.[3][4][5][6] Its most potent identified endogenous ligand is lysophosphatidylinositol (LPI).[5]

Activation of GPR55 initiates a diverse range of downstream signaling events, primarily through coupling to Gαq and Gα12/13 proteins.[3][7][8] This contrasts with classical GPCRs that often couple to Gi or Gs proteins. The key signaling pathways are summarized below.

Key Downstream Signaling Pathways:

-

Gα13/RhoA Pathway: GPR55 activation is strongly linked to the Gα13 G-protein, which in turn stimulates the small GTPase RhoA.[2][6][7] Activated RhoA is a master regulator of the actin cytoskeleton, leading to the formation of stress fibers.[6] This pathway is crucial for GPR55's role in cell migration and morphology.[9]

-

Gαq/PLC/Calcium Mobilization: GPR55 activation can also proceed via Gαq, which stimulates Phospholipase C (PLC).[3][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to transient or oscillatory increases in cytosolic calcium concentration.[6][7][10]

-

MAPK/ERK Pathway: A major downstream consequence of GPR55 activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[7][9] This pathway is implicated in the receptor's effects on cell proliferation and survival.[9]

-

Transcription Factor Activation: GPR55 signaling extends to the nucleus by activating several key transcription factors. These include the Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding protein (CREB).[6][7] This links GPR55 activation to changes in gene expression related to inflammation, immune response, and cell growth.

The Complex Pharmacology of O-1918

O-1918 is a synthetic cannabidiol analogue that lacks activity at CB1 and CB2 receptors.[9] It has been widely used as a pharmacological tool to investigate a putative "abnormal cannabidiol receptor" and, more recently, GPR55. However, its mode of action at GPR55 is not straightforward and appears to be highly context- and assay-dependent.

-

Evidence as an Antagonist: Several studies classify O-1918 as a GPR55 antagonist. It has been shown to inhibit the hypotensive effects of abnormal-cannabidiol (abn-CBD) and anandamide (AEA) in vivo.[9][11] In cell-based assays, O-1918 has been reported to reduce GPR55 agonist-induced reactive oxygen species (ROS) production.[12] Furthermore, it has been used to block anandamide-induced Ca2+ elevation in endothelial cells, an effect attributed to GPR55.[9]

-

Conflicting and Atypical Behavior: Contrary to a simple antagonist profile, some studies report anomalous effects. In rat mesenteric arteries, O-1918 did not block, but instead significantly potentiated the vasorelaxation induced by the GPR55 agonist LPI.[10][13] In functional assays measuring β-arrestin recruitment, O-1918, along with other atypical cannabinoids, failed to evoke any response, suggesting it does not engage all aspects of receptor activation.[8][14]

-

Off-Target Activity: The interpretation of O-1918's effects is further complicated by its activity at other receptors. It is a known antagonist or biased agonist for GPR18.[11] This off-target activity is critical to consider when interpreting in vivo data or experiments in systems where GPR18 is expressed.

This conflicting evidence suggests that O-1918 may act as a biased agonist, an allosteric modulator, or that its effects are highly dependent on the specific signaling pathway being measured. Researchers must exercise caution when interpreting results obtained using O-1918 as a selective GPR55 antagonist.

Quantitative Data Summary

The following tables summarize quantitative data for O-1918 and other key GPR55 ligands based on the available literature. The variability in reported values underscores the influence of different experimental systems and assays.

Table 1: Antagonistic Activity of O-1918

| Assay/Model | Agonist | O-1918 Concentration / Value | Species/System | Reference |

|---|---|---|---|---|

| Vasodilation | abnormal-cannabidiol | 30 µM | Mouse mesenteric arteries | [15] |

| Vasodilation | abnormal-cannabidiol | Kb = 2-3 µM | Mouse mesenteric arteries | [15] |

| Hypotension | anandamide | 1 mg/kg (i.p.) | Rat (in vivo) | [11][16] |

| Ca²⁺ Release | anandamide | Not specified, but blocked effect | Human Umbilical Vein Endothelial Cells (HUVEC) | [9] |

| ROS Production | DHA-DA (GPR55 Agonist) | Not specified, but reduced effect | PC12 Cells |[12] |

Table 2: Atypical and Potentiating Effects of O-1918

| Assay/Model | Effect of O-1918 | O-1918 Concentration | Species/System | Reference |

|---|---|---|---|---|

| LPI-induced Vasorelaxation | Potentiation | Not specified | Rat mesenteric arteries | [10][13] |

| β-arrestin2-GFP Redistribution | No effect | Up to 10-30 µM | hGPR55 U2OS cells |[8][14] |

Table 3: Agonist Potencies of Common GPR55 Ligands (for comparison)

| Ligand | Assay | Potency (EC₅₀) | Species/System | Reference |

|---|---|---|---|---|

| L-α-lysophosphatidylinositol (LPI) | ERK Phosphorylation | ~1-10 µM | GPR55-HEK293 cells | [7][9] |

| L-α-lysophosphatidylinositol (LPI) | Calcium Release | ~1 µM | GPR55-HEK293 cells | [6] |

| O-1602 | GTPγS Binding | ~13 nM | hGPR55-HEK293 membranes | [8] |

| O-1602 | mEPSC Frequency Increase | 100 nM | Mouse hippocampal slices | [17] |

| AM251 | GTPγS Binding | ~2 µM | hGPR55-HEK293 membranes | [8] |

| AM251 | Calcium Release | ~1 µM | GPR55-HEK293 cells |[6] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying O-1918 and GPR55 signaling.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 within cells.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing human GPR55 (hGPR55) are seeded into 96-well plates and grown to confluence.

-

Serum Starvation: Cells are serum-starved for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Compound Treatment: Cells are treated with vehicle, a reference agonist (e.g., LPI, O-1602), or test compounds (like O-1918) at various concentrations for a predetermined time (e.g., 5-30 minutes) at 37°C. For antagonist studies, cells are pre-incubated with the antagonist (e.g., O-1918) for 15-30 minutes before adding the agonist.

-

Fixation and Permeabilization: The medium is removed, and cells are fixed with 4% paraformaldehyde for 20 minutes at room temperature. After washing, cells are permeabilized with a solution of 0.1% Triton X-100 in PBS for 20 minutes.

-

Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA) for 1.5 hours.

-

Primary Antibody Incubation: Cells are incubated overnight at 4°C with a primary antibody cocktail containing an antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2) and a normalization antibody (e.g., Mouse anti-GAPDH or total-ERK).

-

Secondary Antibody Incubation: After washing, cells are incubated for 1 hour in the dark with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse).

-

Imaging and Quantification: The plate is washed and scanned on an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the p-ERK signal is normalized to the intensity of the normalization protein signal. Data are typically expressed as a fold change over the vehicle-treated control.[3]

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores following receptor activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing GPR55 are seeded onto black-walled, clear-bottom 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C. A probenecid solution is often included to prevent dye leakage.

-

Baseline Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken for several seconds before compound addition.

-

Compound Addition: Test compounds (agonists) are automatically injected into the wells while fluorescence is continuously monitored. For antagonist testing, the antagonist (e.g., O-1918) is added 15-30 minutes prior to the addition of a reference agonist (e.g., LPI).

-

Data Acquisition: Fluorescence intensity is recorded over time (typically 2-3 minutes) to capture the transient calcium signal.

-

Analysis: The response is quantified as the peak fluorescence intensity over baseline or the area under the curve. Dose-response curves are generated to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.[6][7]

β-Arrestin Recruitment Assay

This assay directly measures the interaction of β-arrestin with the activated GPR55 receptor, a key step in GPCR desensitization and signaling.

Methodology:

-

Cell Line: U2OS or HEK293 cells are used, co-transfected with GPR55 and a β-arrestin2-GFP (βarr2-GFP) fusion protein.

-

Cell Plating: Cells are plated in microplates suitable for high-content imaging.

-

Compound Treatment: Cells are treated with ligands for 30-60 minutes.

-

Imaging: Live-cell or fixed-cell imaging is performed using a high-content automated microscope.

-

Analysis: In unstimulated cells, βarr2-GFP shows a diffuse cytoplasmic distribution. Upon GPR55 activation by an agonist, βarr2-GFP translocates from the cytoplasm to the receptor at the plasma membrane, appearing as fluorescent puncta. Image analysis software is used to quantify the formation of these puncta or the redistribution of fluorescence intensity from the cytoplasm to the membrane. The number of puncta per cell or the change in texture of the fluorescence signal is used as the readout.[8][14]

Conclusion and Future Directions

The GPR55 receptor represents a promising therapeutic target due to its involvement in a wide array of physiological processes. The signaling pathways downstream of GPR55 are complex, primarily involving Gα13/RhoA and Gαq/Ca²⁺ cascades, which ultimately influence cell behavior, proliferation, and gene expression.

O-1918 has been an instrumental tool in exploring these pathways; however, its pharmacological profile is far from simple. The literature presents a conflicting picture, with evidence supporting its role as an antagonist, but also data showing atypical potentiation and a lack of activity in certain assays. Its known off-target effects on GPR18 further necessitate careful experimental design and interpretation.

For drug development professionals and researchers, the key takeaways are:

-

GPR55 signals through non-classical G-protein pathways (Gα13, Gαq) to control fundamental cellular processes.

-

There is a critical need for the development of more potent and selective GPR55 antagonists and biased agonists to fully dissect the receptor's function and validate it as a therapeutic target.

Future research should focus on resolving the molecular mechanism behind O-1918's atypical pharmacology and on developing novel chemical probes to clarify the distinct roles of the various GPR55 signaling branches in health and disease.

References

- 1. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. GPR55 - Wikipedia [en.wikipedia.org]

- 5. GPR55, a Lysophosphatidylinositol Receptor with Cannabinoid Sensi...: Ingenta Connect [ingentaconnect.com]

- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

O-1918: A Technical Guide to its Interaction with Atypical Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-1918 is a synthetic analog of cannabidiol that has emerged as a critical pharmacological tool for investigating the roles of atypical cannabinoid receptors, distinct from the classical CB1 and CB2 receptors. This technical guide provides an in-depth analysis of O-1918's interaction with the endocannabinoid system, with a primary focus on its activity at the orphan G protein-coupled receptors GPR18, GPR55, and GPR52. While demonstrating negligible affinity for CB1 and CB2 receptors, O-1918 exhibits a complex pharmacological profile, including biased agonism at GPR18, putative antagonism at GPR55, and inverse agonism at GPR52. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in cannabinoid pharmacology and drug development.

Introduction